2-(4-Methylpiperidino)nicotinamide
Description
2-(4-Methylpiperidino)nicotinamide is a synthetic nicotinamide derivative characterized by a 4-methylpiperidine substituent at the 2-position of the nicotinamide core. This structural modification distinguishes it from naturally occurring nicotinamide analogs such as nicotinamide mononucleotide (NMN) and nicotinamide adenine dinucleotide (NAD+). The compound’s unique substitution pattern may influence its solubility, bioavailability, and biological activity, particularly in pathways involving NAD+ metabolism, aging, and cellular energy regulation.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-7-15(8-5-9)12-10(11(13)16)3-2-6-14-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXJQJWKZYLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence outlines a validated UPLC-MS/MS method for detecting seven nicotinamide compounds in health foods . Below is a detailed comparison:
Structural and Functional Differences
- Nicotinamide: The simplest form, lacking additional functional groups.
- NMN : A ribonucleotide with a phosphate group, enhancing its role as a direct NAD+ precursor. NMN is water-soluble and shows higher absorption efficiency .
- NADH : The reduced form of NAD+, involved in mitochondrial electron transport. It is less stable than NMN and prone to degradation under certain conditions .
- This modification may also affect interactions with enzymes like nicotinamide phosphoribosyltransferase (NAMPT) .
Analytical Performance
The UPLC-MS/MS method validated in the studies achieved the following parameters for nicotinamide analogs, which could extend to 2-(4-Methylpiperidino)nicotinamide:
Extraction and Detection Efficiency
- Extraction Solvent: 10% methanol-water was optimal for nicotinamide analogs, balancing solubility and extraction efficiency . For this compound, higher methanol content might improve recovery due to its lipophilic side chain.
- Chromatography: The method used a Glycan BEH Amide column, which separates polar compounds effectively. The methylpiperidino group may slightly increase retention time compared to NMN or nicotinamide .
- Mass Spectrometry : ESI+ and ESI− modes were employed for ionizing analogs. The compound’s tertiary amine group in the piperidine ring would favor ESI+ mode, producing [M+H]+ ions with high sensitivity .
Research Findings and Implications
- Regulatory Relevance: The validated method supports quality control of nicotinamide-containing health products, ensuring accurate labeling and detecting adulterants . For this compound, this approach could verify purity in synthetic formulations.
- Biological Potential: While NMN and NADH are well-studied for NAD+ boosting, this compound’s modified structure may offer advantages in stability or tissue targeting, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
